molecular formula C8H16O2 B1266646 Propyl pivalate CAS No. 5129-35-1

Propyl pivalate

Cat. No.: B1266646
CAS No.: 5129-35-1
M. Wt: 144.21 g/mol
InChI Key: QMKUYPGVVVLYSR-UHFFFAOYSA-N
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Description

Propyl pivalate, also known as propyl 2,2-dimethylpropanoate, is an ester derived from pivalic acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The compound’s chemical formula is C8H16O2, and it has a molecular weight of 144.21 g/mol.

Mechanism of Action

Target of Action

It’s known that pivalic acid esters, such as propyl pivalate, are often used in organic chemistry as protecting groups . They interact with various substrates, particularly alcohols, and play a role in the pivaloylation process .

Mode of Action

This compound acts as a pivaloylating agent, participating in the pivaloylation of alcohols . This process involves the transfer of a pivaloyl group from the this compound to the alcohol, resulting in the formation of a protected alcohol and propyl alcohol .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the metabolism of pivalic acid, a product of this compound hydrolysis . Pivalic acid is metabolized by enzyme systems and pathways intended to oxidize a broad spectrum of organic acids generated during intermediary metabolism .

Pharmacokinetics

It’s known that pivalate, a metabolite of this compound, is eliminated primarily through urinary excretion of pivaloylcarnitine . This process can potentially deplete tissue carnitine content, which may have implications for the bioavailability and toxicity of this compound .

Result of Action

The primary result of this compound’s action is the protection of alcohols during chemical reactions . By transferring a pivaloyl group to an alcohol, this compound can prevent unwanted reactions involving the alcohol, thereby increasing the efficiency and selectivity of chemical syntheses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the pivaloylation process can be affected by the presence or absence of a solvent, with solvent-free conditions often being preferred . Additionally, the stability of this compound and its reactivity towards different substrates can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl pivalate can be synthesized through the esterification of pivalic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:

(CH3)3CCO2H+C3H7OH(CH3)3CCO2C3H7+H2O(CH_3)_3CCO_2H + C_3H_7OH \rightarrow (CH_3)_3CCO_2C_3H_7 + H_2O (CH3​)3​CCO2​H+C3​H7​OH→(CH3​)3​CCO2​C3​H7​+H2​O

In this reaction, pivalic acid reacts with propanol to form this compound and water.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous esterification process. This involves the use of a fixed-bed reactor where pivalic acid and propanol are continuously fed, and the esterification reaction occurs in the presence of an acid catalyst. The product is then separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Propyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to pivalic acid and propanol.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed:

    Hydrolysis: Pivalic acid and propanol.

    Reduction: Pivalic acid and propanol.

    Transesterification: A different ester and the corresponding alcohol.

Scientific Research Applications

Propyl pivalate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor.

Comparison with Similar Compounds

    Methyl pivalate: An ester of pivalic acid and methanol, used in similar applications.

    Ethyl pivalate: An ester of pivalic acid and ethanol, also used in the fragrance industry.

    Butyl pivalate: An ester of pivalic acid and butanol, with similar properties and uses.

Uniqueness: Propyl pivalate is unique due to its specific ester linkage and the properties imparted by the propyl group. Compared to methyl and ethyl pivalates, this compound has a slightly higher molecular weight and boiling point, making it suitable for different applications in the fragrance and flavor industry.

Properties

IUPAC Name

propyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKUYPGVVVLYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199283
Record name n-Propyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-35-1
Record name n-Propyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Propyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propyl 2,2-dimethylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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